molecular formula C27H20N2O2 B4895779 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol

1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol

Cat. No. B4895779
M. Wt: 404.5 g/mol
InChI Key: SSOOANDCDRQMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is a synthetic compound that belongs to the class of azo dyes. It is commonly referred to as Sudan I and is used as a coloring agent in various industries such as food, cosmetic, and textile. However, due to its potential carcinogenicity, Sudan I has been banned in many countries. Despite its harmful effects, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is not fully understood. However, it is believed that the compound undergoes metabolic activation in the liver to form reactive intermediates that can bind to DNA and induce mutations. This can lead to the development of tumors.
Biochemical and Physiological Effects
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells. It can also cause cell cycle arrest and apoptosis. In addition, Sudan I can affect the expression of genes involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol in lab experiments are its well-established synthesis method and its ability to induce tumors in animal models. However, the limitations are its potential carcinogenicity and the fact that it is banned in many countries.

Future Directions

For the study of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol include the development of alternative azo dyes that are less harmful. In addition, the compound can be used as a tool to study the molecular mechanisms of carcinogenesis. Furthermore, the development of biosensors for the detection of Sudan I in food and cosmetic products can help to ensure consumer safety.

Synthesis Methods

The synthesis of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol involves the reaction of 2-naphthol with benzyl chloride to form 2-(benzyloxy)-1-naphthol. This intermediate is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol to form the final product, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol.

Scientific Research Applications

1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its scientific research application. It has been used as a model compound to study the carcinogenicity of azo dyes. Studies have shown that Sudan I can induce liver tumors in rats and mice. It has also been used as a substrate for the development of biosensors for the detection of Sudan I in food and cosmetic products.

properties

IUPAC Name

1-[(2-phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-24-16-14-20-10-4-6-12-22(20)26(24)28-29-27-23-13-7-5-11-21(23)15-17-25(27)31-18-19-8-2-1-3-9-19/h1-17,30H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOOANDCDRQMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol

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